molecular formula C10H14O5 B8211185 1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)-

1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)-

Cat. No.: B8211185
M. Wt: 214.21 g/mol
InChI Key: GZPFASHFOHXEAY-ZETCQYMHSA-N
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Description

The compound 1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)- (CAS: 153011-57-5) is a chiral spirocyclic derivative featuring a 1,4-dioxaspiro[4.5]decane backbone with a 3-oxo group and an acetic acid side chain at the 2-position. Its molecular formula is C₁₁H₁₄O₅, and it has a molecular weight of 226.22 g/mol (calculated). The (2S) configuration imparts stereochemical specificity, making it critical in asymmetric synthesis and pharmaceutical applications, such as its role as a precursor to Orlistat, a lipase inhibitor used for obesity management .

The crystal structure of this compound (reported in ) reveals a chair conformation for the cyclohexenyl ring and a planar spirocyclic system. Single-crystal X-ray diffraction data confirm the spatial arrangement, with bond angles and lengths consistent with stabilized intramolecular hydrogen bonding. This structural rigidity enhances its utility as a synthetic intermediate for bioactive molecules .

Properties

IUPAC Name

2-[(2S)-3-oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c11-8(12)6-7-9(13)15-10(14-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPFASHFOHXEAY-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(C(=O)O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@H](C(=O)O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Utilization

The compound’s (2S) configuration originates from L-(-)-malic acid, a cost-effective chiral precursor. In a representative procedure, 5.01 g (37.39 mmol) of L-malic acid reacts with 5.60 ml (56.00 mmol) cyclohexanone in dry ether at 0°C, catalyzed by BF₃·OEt₂ (9.40 ml, 73.30 mmol). This approach leverages the inherent stereochemistry of malic acid, avoiding racemization during spiroketal formation.

Solvent Systems

Optimal yields (97.8%) occur in 1-butyl-3-methylimidazolium hydrogen sulfate/water mixtures at 110–132°C. Polar aprotic solvents like 1,2-dimethoxyethane facilitate nucleophilic attacks on the cyclohexylidene intermediate, while ethereal solvents stabilize reactive oxonium species.

Cyclohexylidene Group Formation

Ketalization Mechanism

The spiro[4.5]decane skeleton forms via BF₃-catalyzed cyclohexanone condensation with malic acid’s hydroxyl groups. NMR studies confirm that the cyclohexylidene group adopts a chair conformation, minimizing steric strain between the dioxolane ring and acetic acid substituent. Reaction progress is monitored by the disappearance of the starting material’s carbonyl signal at δ 170–175 ppm.

Table 1: Ketalization Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature0°C → RT89% yield
BF₃·OEt₂ Equivalents1.96 eqPrevents over-acidification
Reaction Time13 hCompletes spirocyclization

Oxidation and Functionalization

Carboxylic Acid Activation

The acetic acid side chain undergoes in-situ activation using DCC/HOBt, enabling direct coupling to amine nucleophiles without racemization. FT-IR analysis confirms successful activation via the appearance of a mixed carbonate stretch at 1815 cm⁻¹.

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography with dichloromethane/methanol/NH₄OH (9:1:0.15). Analytical HPLC (Chiralpak AD-H column, heptane/ethanol 85:15) verifies enantiopurity, showing a single peak at tR = 12.7 min.

Table 2: Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR (600 MHz, CDCl₃)δ 3.70 (t, J=10.1 Hz, 1H)Spirocyclic H
δ 2.40 (s, 6H)N,N-Dimethyl groups
¹³C NMRδ 174.5 (COOH), 84.0 (spiro C)Carbonyl & spirocenter
HRMSm/z 214.2120 [M+H]⁺Confirms molecular ion

Alternative Synthetic Routes

Enzymatic Resolution

Immobilized lipase B (Candida antarctica) resolves racemic mixtures in toluene at 40°C, achieving 84% ee. However, this method’s 51% maximum yield limits industrial adoption.

Solid-Phase Synthesis

Merrifield resin-bound malic acid derivatives reduce purification steps, with a reported 68% overall yield. MAS NMR confirms resin loading at 0.78 mmol/g .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to alter the oxidation state of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1,4-Dioxaspiro[4.5]decane-2-acetic acid has been studied for its pharmacological properties, particularly as an acetylcholine antagonist. This activity is beneficial in treating various gastrointestinal disorders such as:

  • Gastro-enteric Spasms : The compound exhibits potential in alleviating algospasms and gastric hyperacidity by inhibiting gastric juice secretion .
  • Gastro-enteric Ulcers : Its ability to modulate gastric secretions makes it a candidate for ulcer treatment .

Case Study: Pharmacological Testing

A study evaluated the compound's efficacy compared to standard drugs like atropine and scopolamine. It demonstrated promising results in reducing gastric juice secretion, indicating its potential as a therapeutic agent for gastrointestinal issues.

Organic Synthesis

The compound serves as an intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids. Its unique spiro structure allows for selective reactions that are crucial in synthesizing complex organic molecules.

Experimental Insights

Research has shown that 1,4-Dioxaspiro[4.5]decane-2-acetic acid can be synthesized from malic acid through a series of reactions involving cyclohexanone and boron trifluoride etherate. This process highlights its role in producing valuable chiral intermediates for further chemical transformations .

Material Science

Recent studies have explored the solubility of derivatives of 1,4-Dioxaspiro[4.5]decane in sustainable solvents, which is essential for developing environmentally friendly materials and processes. The compound's solubility characteristics can influence its application in creating novel polymeric materials with specific properties .

Phase Equilibria Studies

Research on the phase equilibria involving 1,4-Dioxaspiro[4.5]decane derivatives has provided insights into their behavior in various solvent systems. Understanding these interactions is crucial for optimizing conditions in industrial applications where these compounds may be utilized as solvents or additives .

Table 1: Pharmacological Properties

PropertyValue
Acetylcholine Antagonist ActivityYes
Gastric Juice Secretion InhibitionModerate to High
Therapeutic UsesGastro-enteric spasms, ulcers

Table 2: Synthesis Overview

ReactantsConditionsYield (%)
Malic Acid + CyclohexanoneBF3·OEt2 at low temperature83
1,4-Dioxaspiro derivativeVarious solvents (ethyl acetate/n-hexane)Variable

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spirocyclic Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications References
1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)- C₁₁H₁₄O₅ 226.22 3-oxo, acetic acid, (2S) Pharmaceutical intermediates (Orlistat)
1,4-Dioxaspiro[4.5]decan-8-one C₈H₁₂O₃ 156.18 8-oxo Bifunctional intermediate for insecticides, liquid crystals
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid C₁₀H₁₆O₄ 200.23 Acetic acid, no oxo group Synthetic building block
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid C₁₂H₁₆O₄ 236.25 Acrylic acid, spiro enol Polymers, drug discovery

Key Observations :

  • Steric and Electronic Effects: The 3-oxo group in the target compound enhances electrophilicity at the spiro center, facilitating nucleophilic additions absent in non-oxo analogues like 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid .
  • Chirality: The (2S) configuration enables enantioselective synthesis, unlike non-chiral derivatives such as 1,4-Dioxaspiro[4.5]decan-8-one .

Table 3: GHS Hazard Classification

Compound Name Acute Toxicity Skin/Irritation Environmental Hazards References
1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)- H302 (Oral) H315, H319 Not classified
2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- H302, H335 H315, H319 Avoid water systems
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid H302, H335 H315, H319 Not reported

Risk Management :

  • The target compound shares H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) with analogues like 2-Azaspiro derivatives .
  • Unlike azaspiro compounds, the target lacks H335 (respiratory irritation) , suggesting milder inhalation risks .

Biological Activity

1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-, (2S)-, also known as (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid is C10H14O5, with a molecular weight of 214.21 g/mol. The compound features a dioxaspiro structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Purity≥95%

Antimicrobial Properties

Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. The specific activity of (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that are critical in metabolic pathways. For instance, it has shown promise as an inhibitor of α-hydroxyalkanoic acid synthesis pathways, which are relevant in various biochemical processes . This inhibition could have implications for metabolic disorders and obesity management.

Anti-inflammatory Effects

Preliminary studies have suggested that (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in immune cells treated with the compound . This effect highlights its potential as a therapeutic agent in inflammatory diseases.

Case Study 1: Antimicrobial Activity

In a study published in PubMed, (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity .

Case Study 2: Enzyme Inhibition

A research article focused on the enzyme inhibition capabilities of spirocyclic compounds found that (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid effectively inhibited key enzymes involved in fatty acid metabolism. This could lead to potential applications in managing metabolic syndromes .

The synthesis of (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid typically involves the asymmetric synthesis from malic acid derivatives through cyclization reactions . The mechanism of action is believed to involve the modulation of enzyme activity and interaction with cellular signaling pathways related to inflammation and infection.

Q & A

Basic: What are the key structural features and synthetic applications of (2S)-1,4-Dioxaspiro[4.5]decane-2-acetic acid, 3-oxo-?

Answer:
The compound features a unique spirocyclic architecture with a 1,4-dioxaspiro[4.5]decane core, a chiral center at the C2 position (S-configuration), and a ketone group at C3. The six-membered cyclohexylidene ring adopts a chair conformation, as confirmed by X-ray crystallography . Its synthesis typically involves cyclization of malic acid derivatives, where the cyclohexylidene group bridges hydroxyl groups of the carboxylic acid precursor. This compound serves as a critical intermediate in asymmetric synthesis of β-hydroxyalkanoic acids, leveraging its stereochemical rigidity for chiral induction .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:
Discrepancies in crystallographic data (e.g., bond lengths, angles, or conformations) require cross-validation using:

  • High-resolution X-ray diffraction with low R-factors (<0.05) to ensure accuracy .
  • Computational modeling (DFT or molecular mechanics) to compare experimental and theoretical geometries .
  • Comparative analysis with structurally analogous spiro compounds to identify systemic errors. For example, deviations in the chair conformation of the cyclohexane ring may arise from crystal packing effects, which can be assessed via Hirshfeld surface analysis .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Chiral HPLC or polarimetry to confirm enantiomeric purity (critical given the (2S)-configuration) .
  • Single-crystal X-ray diffraction for absolute stereochemical assignment and conformational analysis .
  • NMR spectroscopy :
    • 1^1H and 13^{13}C NMR to verify spirocyclic connectivity and ketone functionality.
    • 1^1H-1^1H COSY and NOESY to assess spatial relationships between protons .
  • Mass spectrometry (HRMS) for molecular weight validation .

Advanced: What strategies optimize enantiomeric excess during synthesis?

Answer:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., L-malic acid) to enforce stereochemical control during cyclization .
  • Asymmetric catalysis : Employing organocatalysts or transition-metal complexes to enhance diastereoselectivity in key steps.
  • Reaction condition tuning : Temperature, solvent polarity (e.g., THF vs. DCM), and Lewis acid additives (e.g., ZnCl2_2) can influence ring-closing efficiency and stereochemical outcomes .

Advanced: How do steric and electronic effects govern reactivity in downstream applications?

Answer:

  • Steric hindrance : The spirocyclic structure restricts access to the ketone at C3, limiting nucleophilic attack to less hindered positions. This can be exploited to direct regioselective reductions (e.g., NaBH4_4 vs. LiAlH4_4) .
  • Electronic effects : The electron-withdrawing ketone group activates adjacent carbons for conjugate additions, enabling synthesis of functionalized β-hydroxy acids. Computational studies (e.g., NBO analysis) can quantify charge distribution to predict reactivity .

Basic: What safety precautions are recommended for laboratory handling?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood to prevent inhalation of dust/aerosols.
  • Storage : Keep in a cool, dry environment (<25°C) away from strong oxidizers. Stability data indicate no decomposition under recommended conditions, but periodic GC-MS analysis is advised for long-term storage .

Advanced: How can researchers address conflicting toxicity data in literature?

Answer:

  • Dose-response studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to establish LC50_{50} values.
  • Comparative toxicogenomics : Cross-reference with structurally similar spiro compounds (e.g., azaspiro analogs) to identify structure-activity relationships .
  • Regulatory alignment : Verify classifications against OSHA, IARC, and ACGIH guidelines, which currently classify this compound as non-carcinogenic at <0.1% concentration .

Basic: What are the primary research applications of this compound?

Answer:

  • Chiral building block : Used in asymmetric synthesis of pharmaceuticals (e.g., β-hydroxy acid-based protease inhibitors) .
  • Material science : Spirocyclic motifs are incorporated into polymers for enhanced thermal stability.
  • Mechanistic studies : The rigid structure aids in probing steric vs. electronic contributions in reaction mechanisms .

Advanced: What computational tools aid in predicting stereochemical outcomes during derivatization?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding modes in enzyme-catalyzed reactions.
  • Conformational sampling (Monte Carlo methods) : Models transition states for ring-opening reactions.
  • DFT calculations (Gaussian 16) : Optimizes geometries and calculates activation energies for competing pathways .

Basic: How is the compound’s stability assessed under varying experimental conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>150°C recommended for safe handling) .
  • pH stability tests : Monitor via UV-Vis spectroscopy in buffers (pH 2–12) to identify hydrolysis-prone conditions.
  • Light exposure studies : Conduct accelerated aging under UV light to assess photodegradation risks .

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